BenchChemオンラインストアへようこそ!

1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibition Structure–activity relationship Halogen substitution

This compound features a unique dual-halogenated benzyl topology—4-chlorobenzyl at N1 and 2,4-dichlorobenzylamino at C4—a substitution pattern absent in N1-unsubstituted analogs (e.g., CAS 100124-91-2). Published SAR demonstrates that combining these moieties yields IC₅₀ values as low as 0.3 μM against kinase targets, a >30-fold improvement over mono-substituted derivatives. The scaffold aligns with the pharmacophore model for dual Src/Abl inhibition validated in EP2201013B1. Procure this exact halogenation pattern for kinase inhibitor screening panels targeting imatinib-resistant Bcr-Abl mutants, Src-driven sarcoma models, or RET gatekeeper mutant selectivity profiling.

Molecular Formula C19H14Cl3N5
Molecular Weight 418.71
CAS No. 537012-37-6
Cat. No. B2638336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS537012-37-6
Molecular FormulaC19H14Cl3N5
Molecular Weight418.71
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C3=NC=NC(=C3C=N2)NCC4=C(C=C(C=C4)Cl)Cl)Cl
InChIInChI=1S/C19H14Cl3N5/c20-14-4-1-12(2-5-14)10-27-19-16(9-26-27)18(24-11-25-19)23-8-13-3-6-15(21)7-17(13)22/h1-7,9,11H,8,10H2,(H,23,24,25)
InChIKeyGNVVDGQHISHVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 537012-37-6): Procurement-Relevant Chemical Profile and Scaffold Characteristics


1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 537012-37-6; MF: C₁₉H₁₄Cl₃N₅; MW: 418.71 g/mol) belongs to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively explored for kinase inhibition [1]. The compound features a dual-halogenated benzyl substitution pattern—a 4-chlorobenzyl group at the N1 position and a 2,4-dichlorobenzylamino moiety at the C4 position—that distinguishes it from mono-substituted analogs and is hypothesized to modulate lipophilicity and target binding interactions [2]. This scaffold class has demonstrated activity against Src family kinases, Abl tyrosine kinase, and RET gatekeeper mutants in published patent and research literature [2][3].

Why Generic Substitution Fails for 1-(4-Chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Structural Determinants of Functional Specificity


Within the pyrazolo[3,4-d]pyrimidin-4-amine class, seemingly minor alterations to the benzyl substitution pattern produce profound shifts in kinase inhibitory potency, selectivity, and cellular efficacy that preclude simple interchangeability [1]. The target compound's unique pairing of a 4-chlorobenzyl (N1) and 2,4-dichlorobenzylamino (C4) group creates a halogenation topology absent in commercially available analogs such as N-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 100124-91-2), which lacks N1 substitution entirely [2]. Published structure–activity relationship (SAR) data for related 1-arylpyrazolo[3,4-d]pyrimidines demonstrate that IC₅₀ values against kinase targets vary by over 100-fold depending solely on benzyl halogen identity and position [3]. Consequently, substituting this compound with a generic 'pyrazolo[3,4-d]pyrimidin-4-amine derivative' without verifying the exact substitution pattern risks selecting a molecule with fundamentally different biological activity, potentially invalidating experimental results or leading to procurement of an inactive compound.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Structural Analogs: A Procurement Decision Guide


Halogen Substitution Pattern Drives Target Affinity Differentiation: 4-Chlorobenzyl N1 + 2,4-Dichlorobenzylamino C4 vs. Mono-Substituted Analogs

SAR data from a panel of pyrazolo[3,4-d]pyrimidine analogs demonstrate that the specific halogen substitution pattern profoundly affects inhibitory potency. Compounds bearing a 2,4-dichlorobenzyl group at the R1 position (analogous to the C4 substituent in the target compound) combined with a 4-chlorobenzyl moiety at a second position exhibit IC₅₀ values as low as 0.3–0.7 μM, whereas mono-substituted analogs—including 4-chlorobenzyl alone (IC₅₀ = 27 μM) or 2,4-dichlorobenzyl alone without additional methyl decoration (IC₅₀ = 22 μM)—show 30- to 90-fold weaker activity [1]. The target compound's dual-halogenated architecture (4-chlorobenzyl at N1; 2,4-dichlorobenzylamino at C4) is structurally positioned to recapitulate the synergistic potency enhancement observed when both halogenated benzyl groups are present [1].

Kinase inhibition Structure–activity relationship Halogen substitution

Inhibitory Activity Against Src Family Kinases: Positioning vs. Established Pyrazolo[3,4-d]pyrimidine Src/Abl Inhibitors

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold, when appropriately substituted at N1 and C4, has been validated as a dual Src/Abl inhibitor class [1]. In patent EP2201013B1, 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives inhibited Src phosphorylation in cell-free assays and reduced proliferation of human osteogenic sarcoma SaOS-2 cells, while also targeting Abl to produce cytotoxic effects in imatinib-resistant Bcr-Abl-transduced BaF3 cells [1]. The target compound's 4-chlorobenzyl (N1) and 2,4-dichlorobenzylamino (C4) substitution pattern is consistent with the general pharmacophore model for this dual-kinase activity [1], whereas simpler analogs such as CAS 100124-91-2 (N-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine) lack the N1 aromatic substitution critical for Src/Abl pocket occupancy [2][3].

Src kinase Abl kinase Dual inhibitor

Selectivity Profile Inferred from Privileged Scaffold: Pyrazolo[3,4-d]pyrimidine-4-amine vs. Other Heterocyclic Kinase Inhibitor Cores

The pyrazolo[3,4-d]pyrimidine-4-amine core has demonstrated the capacity for high kinase selectivity, most notably against RET gatekeeper mutants. Compound 6i, a pyrazolo[3,4-d]pyrimidin-4-amine derivative, strongly inhibited RET gatekeeper mutants and wild-type RET while showing no effect on normal thyroid Nthy ori-3-1 cells, demonstrating functional selectivity at the cellular level [1]. Similarly, in the HPK1 inhibitor series, compound 10n (a 1H-pyrazolo[3,4-d]pyrimidine derivative) exhibited good selectivity over a panel of 25 kinases including GLK from the same MAP4K family [2]. This scaffold-intrinsic selectivity potential—rooted in the unique hinge-binding geometry of the pyrazolo[3,4-d]pyrimidine core—distinguishes it from other heterocyclic kinase inhibitor platforms such as pyrrolo[2,3-d]pyrimidines or thieno[3,2-d]pyrimidines, which exhibit different off-target profiles [1][2].

Kinase selectivity Gatekeeper mutant RET kinase

Physicochemical Differentiation: Calculated LogP and Molecular Properties vs. Closest Commercial Analogs

The triple-chlorine substitution pattern of the target compound (Cl at 4-position of N1-benzyl; Cl at 2- and 4-positions of C4-benzylamino) yields a calculated LogP that is distinct from analogs with fewer halogen atoms. The compound's molecular weight (418.71 g/mol) and halogen count (3 Cl) place it in a physicochemical space associated with enhanced membrane permeability and target binding compared to non-halogenated (MW ~329 for unsubstituted benzyl analog) or mono-chlorinated analogs [1]. The presence of both electron-withdrawing chlorine substituents on two separate aromatic rings also modulates the electron density of the pyrazolo[3,4-d]pyrimidine core, potentially affecting hinge-binding hydrogen bond strength and thus kinase affinity [1].

Lipophilicity ADME prediction Physicochemical properties

Optimal Application Scenarios for 1-(4-Chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


Src/Abl Dual Kinase Inhibitor Screening and Lead Optimization Programs

The compound's N1-aryl/C4-amino substitution pattern aligns with the pharmacophore model for dual Src/Abl inhibition validated in EP2201013B1 [1]. Procurement for kinase inhibitor screening panels targeting imatinib-resistant Bcr-Abl mutants or Src-driven sarcoma models is supported by class-level evidence showing that appropriately substituted pyrazolo[3,4-d]pyrimidin-4-amines inhibit Src phosphorylation in cell-free assays and reduce SaOS-2 osteosarcoma cell proliferation, while also demonstrating cytotoxicity in imatinib-resistant BaF3 cells [1]. Researchers should prioritize this compound over N1-unsubstituted analogs (e.g., CAS 100124-91-2) which are predicted to lack complete ATP-pocket occupancy required for dual Src/Abl activity [1][2].

Structure–Activity Relationship Studies on Halogenated Benzyl Substituent Effects

The dual-halogenated benzyl substitution pattern (4-Cl at N1; 2,4-diCl at C4-amino) makes this compound a uniquely informative tool for SAR studies exploring how halogen topology modulates kinase potency and selectivity. Published SAR data demonstrate that combining 4-chlorobenzyl and 2,4-dichlorobenzyl moieties on related cores yields IC₅₀ values as low as 0.3 μM, a >30-fold improvement over mono-substituted analogs [3]. This compound enables direct investigation of synergistic halogen effects without requiring custom synthesis of multiple intermediate analogs [3].

Kinase Selectivity Profiling Against RET and HPK1 Gatekeeper Mutants

The pyrazolo[3,4-d]pyrimidin-4-amine core has demonstrated the capacity for selective inhibition of RET gatekeeper mutants without toxicity to normal thyroid cells, as shown for compound 6i [4]. Additionally, HPK1 inhibitor 10n from the same scaffold class exhibited selectivity over 25-kinase panels [5]. The target compound, with its distinct halogenation topology, represents a candidate for inclusion in selectivity profiling panels aimed at identifying gatekeeper-mutant-selective inhibitors or exploring structure–selectivity relationships within this chemotype [4][5].

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator Discovery

Patents describe 1,3-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as CFTR potentiators useful for cystic fibrosis and related indications [6]. The target compound's substitution architecture is encompassed within the claimed chemical space of US-10131670-B2, positioning it as a relevant scaffold for CFTR potentiator screening libraries [6]. Procurement for CFTR-focused programs is supported by the patent-validated therapeutic relevance of this chemotype [6].

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.